A Technical Guide to Methyl 3-bromo-5-formylbenzoate: Properties, Reactivity, and Handling
A Technical Guide to Methyl 3-bromo-5-formylbenzoate: Properties, Reactivity, and Handling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-bromo-5-formylbenzoate is a trifunctional aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its strategic placement of a bromine atom, an aldehyde, and a methyl ester on a central benzene ring makes it an invaluable intermediate for constructing complex molecular architectures. Particularly in the realm of pharmaceutical development, this reagent provides multiple, orthogonal reaction sites, enabling the efficient synthesis of novel heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] This guide offers an in-depth analysis of its physical and chemical properties, outlines its synthetic utility, and provides essential protocols for its handling, characterization, and safe use in a research environment.
Part 1: Compound Identification and Core Physical Properties
Accurate identification is the cornerstone of any chemical workflow. The key identifiers and known physical properties of Methyl 3-bromo-5-formylbenzoate are summarized below.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | methyl 3-bromo-5-formylbenzoate | [2] |
| CAS Number | 377734-27-5 | [2] |
| Molecular Formula | C₉H₇BrO₃ | [1][2][3] |
| Molecular Weight | 243.06 g/mol | |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)C=O)Br | [2][3] |
| InChIKey | GFZITIUEBBDMMN-UHFFFAOYSA-N | [2] |
Table 2: Physical and Storage Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Store at room temperature in a dry, sealed container | [1] |
| Melting Point | Data not readily available in cited literature. | |
| Boiling Point | Data not readily available in cited literature. | |
| Solubility | Data not readily available; expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
Part 2: Chemical Profile and Synthetic Utility
The synthetic value of Methyl 3-bromo-5-formylbenzoate stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each site can be addressed under specific reaction conditions.
-
Aryl Bromide : The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. This is fundamental for extending the molecular framework. Its position on the aromatic ring makes it amenable to widely-used transformations like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[1]
-
Aldehyde (Formyl Group) : The electrophilic aldehyde is a gateway to a multitude of chemical transformations. It readily participates in nucleophilic additions, Wittig reactions to form alkenes, and reductive aminations to synthesize secondary and tertiary amines—a crucial step in the synthesis of many bioactive molecules. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol if required.
-
Methyl Ester : The ester group is generally the most stable of the three functional groups. It can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, or converted to an amide through aminolysis. This site often serves as a final modification point or as a handle for improving physicochemical properties.
Diagram: Synthetic Pathways from Methyl 3-bromo-5-formylbenzoate
Caption: Potential reaction pathways for Methyl 3-bromo-5-formylbenzoate.
Part 3: Representative Synthesis and Purification Protocol
While various synthetic routes exist, a common and reliable method involves the esterification of the parent carboxylic acid, 3-bromo-5-formylbenzoic acid. The following protocol is a representative procedure adapted from similar esterification reactions.[4]
Causality Note: Thionyl chloride (SOCl₂) is employed as it reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is readily attacked by methanol to form the methyl ester with high efficiency, driving the reaction to completion.
Experimental Protocol: Synthesis via Esterification
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromo-5-formylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 4 mL per gram of acid).
-
Reagent Addition: Place the flask in an ice bath to cool to 0 °C. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70 °C). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Methyl 3-bromo-5-formylbenzoate.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: Pack a silica gel column using a slurry method with a non-polar solvent system (e.g., petroleum ether/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dry silica onto the top of the column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 50:1 v/v).[4]
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Final Step: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product as a solid.
Diagram: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of the title compound.
Part 4: Spectroscopic Characterization - A Predictive Framework
For unambiguous structure confirmation, spectroscopic analysis is essential. While experimental data should always be acquired for each new batch, the following section provides the expected spectral characteristics to serve as a validation reference.
-
¹H NMR (Proton NMR):
-
Aldehyde Proton (-CHO): A singlet is expected at a highly deshielded region, typically between δ 9.9-10.1 ppm.
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm), likely appearing as two triplets (or doublet of doublets) and one triplet, corresponding to the three protons on the substituted ring.
-
Methyl Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.9-4.0 ppm.
-
-
¹³C NMR (Carbon NMR):
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region: the aldehyde carbonyl (~190 ppm) and the ester carbonyl (~165 ppm).
-
Aromatic Carbons: Six signals are expected in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom (which will be less intense).
-
Methyl Carbon (-OCH₃): A signal is expected around δ 52-53 ppm.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretching: Two sharp, strong absorption bands are predicted. The aldehyde C=O stretch should appear around 1700-1710 cm⁻¹, and the ester C=O stretch around 1720-1730 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretching: A strong band for the ester C-O linkage is expected in the 1200-1300 cm⁻¹ region.
-
Part 5: Safety, Handling, and Storage
Methyl 3-bromo-5-formylbenzoate is a chemical reagent that must be handled with appropriate care. Adherence to safety protocols is mandatory.
Table 3: GHS Hazard Information
| Hazard Class | GHS Statement | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2] |
| STOT, Single Exposure | H335: May cause respiratory irritation | [2] |
| Signal Word | Warning | |
| GHS Pictogram | GHS07 (Exclamation Mark) |
Safe Handling Procedures
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.
-
First Aid (IF SWALLOWED): Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Storage
Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature to ensure its long-term stability.[1]
Conclusion
Methyl 3-bromo-5-formylbenzoate is a powerful and versatile intermediate in organic synthesis. Its trifunctional nature provides chemists with a robust platform for creating diverse and complex molecules, particularly within drug discovery pipelines. A thorough understanding of its reactivity, coupled with stringent adherence to the handling and safety protocols outlined in this guide, will enable researchers to effectively and safely leverage this compound to advance their scientific objectives.
References
-
PubChem. (n.d.). Methyl 3-bromo-5-formylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Methyl 3-Bromo-5-formylbenzoate. Retrieved from [Link]
-
PubChemLite. (n.d.). Methyl 3-bromo-5-formylbenzoate (C9H7BrO3). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-formylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Methyl 3-Bromo-5-formylbenzoate [myskinrecipes.com]
- 2. Methyl 3-bromo-5-formylbenzoate | C9H7BrO3 | CID 11436457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Methyl 3-bromo-5-formylbenzoate (C9H7BrO3) [pubchemlite.lcsb.uni.lu]
- 4. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
